molecular formula C9H14O3 B1320818 Methyl 2-(4-oxocyclohexyl)acetate CAS No. 66405-41-2

Methyl 2-(4-oxocyclohexyl)acetate

Cat. No. B1320818
CAS RN: 66405-41-2
M. Wt: 170.21 g/mol
InChI Key: AEZHUDXZHNLVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-oxocyclohexyl)acetate is a chemical compound that is related to various research areas, including the synthesis of amino acids, aldose reductase inhibitors, and cyclohexenone derivatives. It is structurally related to compounds that have been synthesized and studied for their potential applications in medicinal chemistry and other fields.

Synthesis Analysis

The synthesis of related cyclohexyl compounds has been explored in several studies. For instance, a derivative of cyclopropyl-containing amino acids was prepared starting from L-serine, demonstrating the reactivity of such compounds in Michael additions and Diels–Alder reactions . Another study reported the synthesis of iminothiazolidin-4-one acetate derivatives, which were evaluated as aldose reductase inhibitors, indicating the versatility of cyclohexyl acetate derivatives in drug development . Additionally, regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid led to various alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, showcasing the potential for creating diverse cyclohexyl acetate structures .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate was determined, providing insights into the bond lengths and angles that highlight the aromatic character of the phenyl ring . Theoretical studies have also been conducted to find the best method of calculation for stretching vibration frequencies within molecules like methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate .

Chemical Reactions Analysis

The reactivity of cyclohexenone derivatives has been investigated, with studies showing that methyl 2-aryl-6-oxocyclohex-1-enylacetates undergo aromatization when heated with base–solvent systems . This transformation indicates the potential for chemical reactions that can modify the cyclohexyl acetate core to produce phenolic structures. Additionally, the regioselective addition of aromatic amines to the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has been reported, further demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-oxocyclohexyl)acetate and related compounds are influenced by their molecular structure. For instance, the crystal structure analysis of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate revealed intra- and intermolecular hydrogen bonding, which can affect the compound's solubility and reactivity . The synthesis of methylcyclohexyl acetate and its application in hydrogen peroxide production by the anthraquinone process highlighted the importance of solubility and partition coefficients for industrial applications . Kinetic hydrogen isotope effects in the halogenation of 2-oxocyclohexanecarboxylic acid and its methyl ester have been measured, providing insights into the reaction rates and the influence of the carboxylic acid group in halogenation reactions .

Scientific Research Applications

Antiplasmodial Agents

Methyl 2-(4-oxocyclohexyl)acetate derivatives have been identified in the study of antiplasmodial agents. Compounds derived from this chemical have shown modest in vitro activity against Plasmodium falciparum, the parasite responsible for malaria (Mbah et al., 2004).

Natural Product Isolation

This compound has been isolated from natural sources, such as the seeds of X. moluccensis from Thailand, indicating its relevance in the study of natural product chemistry (Jittaniyom et al., 2012).

Anticonvulsant Activity Study

Research into the anticonvulsant properties of enaminones includes methyl 2-(4-oxocyclohexyl)acetate derivatives. While some compounds have shown potential, their activity against seizures and related neurotoxicity has been a focus of these studies (Scott et al., 1993).

Baker's Yeast Reduction

This chemical has been utilized in studies involving the reduction of similar compounds by baker's yeast, focusing on enantio- and diastereoselectivity. This research contributes to understanding enzymatic processes and chiral synthesis (Ganaha et al., 1998).

Synthesis and Anticancer Activity

Derivatives of methyl 2-(4-oxocyclohexyl)acetate have been synthesized for anticancer activity screening. This illustrates its role in developing potential therapeutic agents, especially in the treatment of various cancer types (Hassan et al., 2020).

Kinetic Isotope Effects in Halogenation

The compound has been used in studies exploring kinetic isotope effects during the halogenation of 2-oxocyclohexanecarboxylic acid and its derivatives, contributing to the field of physical organic chemistry (Cox & Hutchinson, 1974).

Synthesis of Dihydropinidine

Methyl 2-(4-oxocyclohexyl)acetate has been used in the synthesis of dihydropinidine and epidihydropinidine, highlighting its utility in complex organic syntheses (Yamauchi et al., 2004).

High-Pressure CO2 Solubility Studies

Studies involving high-pressure CO2 solubility in certain ionic liquids have utilized derivatives of this compound, contributing to research in environmental chemistry and gas capture technologies (Mattedi et al., 2011).

Safety And Hazards

Methyl 2-(4-oxocyclohexyl)acetate is considered hazardous. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

methyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZHUDXZHNLVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611609
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-oxocyclohexyl)acetate

CAS RN

66405-41-2
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-oxocyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 N aqueous hydrochloric acid solution (50 mL)/acetone (200 ml) mixture of (1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid methyl ester (4.99 g) obtained in Example (1b) was stirred at room temperature for 15 hours. The organic solvent was removed using an evaporator. The remaining aqueous solution was subjected to two extractions with ethyl acetate. The organic layer was washed with saturated brine, then dried over sodium sulfate, and then concentrated to obtain the title compound (4.30 g, quantitative yield) as a colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A high pressure autoclave was charged with a mixture of methyl (4-hydroxyphenyl)acetate (50 g, 0.30 mol), palladium (5 g) (10%) on carbon (50% wet) and O-xylene (250 mL). The reaction mixture was stirred under 110 to 115 psi of hydrogen pressure for 7 to 8 h at 140° C. The reaction was monitored by HPLC. The reaction mixture was then cooled to room temperature, and the catalyst was filtered off. Filtrate was concentrated under reduced pressure to get 4-(methoxycarbonylmethyl)cyclohexanone as light yellow to colorless oily liquid (48.7 g, 97.4%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 4
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 6
Methyl 2-(4-oxocyclohexyl)acetate

Citations

For This Compound
5
Citations
X Wang, Y Dong, S Wittlin, SA Charman… - Journal of medicinal …, 2013 - ACS Publications
To ascertain the structure–activity relationship of the core 1,2,4-trioxolane substructure of dispiro ozonides OZ277 and OZ439, we compared the antimalarial activities and ADME …
Number of citations: 102 pubs.acs.org
Q Zhao, M Vargas, Y Dong, L Zhou… - Journal of medicinal …, 2010 - ACS Publications
In this paper, we describe the SAR of ozonide carboxylic acid OZ78 (1) as the first part of our search for a trematocidal synthetic peroxide drug development candidate. We found that …
Number of citations: 51 pubs.acs.org
JT Kuethe, JM Janey, M Truppo, J Arredondo, T Li… - Tetrahedron, 2014 - Elsevier
A synthetically useful protocol has been developed for the preparation of highly functionalized piperidinyl ethers. Biocatalytic reduction of cyclhexanones 7, 10, and 14 allows for the …
Number of citations: 7 www.sciencedirect.com
Y Shin, P Bergeron, BM Fox, F Kayser, LR McGee… - …, 2014 - thieme-connect.com
A practical synthesis of a potent, selective, and orally efficacious diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, is described. This synthesis is suitable for multi-kilogram scale with …
Number of citations: 4 www.thieme-connect.com
X Wang, Q Zhao, M Vargas, Y Dong… - Bioorganic & medicinal …, 2011 - Elsevier
Dispiro 1,2,4-trioxanes and 1,2,4,5-tetraoxanes had superior efficacy against Fasciola hepatica than the corresponding ozonides (1,2,4-trioxolanes). For highest efficacy, …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.